Researchers often struggle to source a well-characterized 2-bromo-4-nitrobenzonitrile isomer with consistent reactivity and biological baseline data for cross-coupling and SAR studies. Our product solves this:
- Documented nNOS IC50 590 nM, iNOS 420 nM, eNOS 820 nM - baseline for rational analog design.
- Optimal for Suzuki-Miyaura coupling: electron-deficient ring ensures high Pd oxidative addition.
- Unique QC: melting point 114-116 °C, purity ≥98%, low aqueous solubility (0.16 g/L) ensures batch consistency.
Ideal for pharmaceutical intermediate and agrochemical building block synthesis. Reliable supply with comprehensive documentation.
Molecular FormulaC7H3BrN2O2
Molecular Weight227.01 g/mol
CAS No.34662-35-6
Cat. No.B1358633
⚠ Attention: For research use only. Not for human or veterinary use.
2-Bromo-4-nitrobenzonitrile (CAS 34662-35-6) is a multifunctional aromatic building block with the molecular formula C₇H₃BrN₂O₂ and a molecular weight of 227.01 g/mol [1]. It features three key substituents on the benzene ring: a bromine atom at the 2-position, a nitro group at the 4-position, and a cyano (nitrile) group at the 1-position. This combination creates a distinct electron-deficient aromatic system. The compound is a solid at room temperature with a melting point of 114–116 °C and a calculated density of 1.81 ± 0.1 g/cm³ . Its water solubility is very low, calculated at 0.16 g/L at 25 °C . The compound's structure and properties position it as a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical research applications [2].
Synthetic handle
Bromo and nitro substituents enable sequential cross-coupling and reduction chemistries for medicinal chemistry workflows.
Research context
Reported inhibition data against nNOS, iNOS, and eNOS provides a characterized SAR starting point for NOS-targeted probe design.
Quality attribute
Distinct melting point (114–116 °C) and low aqueous solubility support isomer identity confirmation and method development.
[1] CAS Common Chemistry. 2-Bromo-4-nitrobenzonitrile. CAS Registry Number 34662-35-6. American Chemical Society. View Source
[2] Kuujia. 2-Bromo-4-nitrobenzonitrile Chemical and Physical Properties. CAS 34662-35-6. View Source
2-Bromo-4-nitrobenzonitrile Isomer Comparison
The specific substitution pattern of 2-bromo-4-nitrobenzonitrile dictates a unique combination of physicochemical properties, reactivity, and biological activity that is not shared by its isomers. The position of the electron-withdrawing nitro group relative to the cyano and bromo substituents profoundly influences the compound's melting point, solubility, and its behavior in cross-coupling reactions [1]. In drug discovery, even minor structural modifications can lead to significant changes in target binding affinity, as evidenced by the differential inhibition of nitric oxide synthase isoforms [2]. Therefore, substituting this compound with a different regioisomer or analog, such as 4-bromo-2-nitrobenzonitrile or 2-bromo-5-nitrobenzonitrile, without rigorous re-validation, risks altering synthetic outcomes, reducing yield, or compromising biological activity. The following quantitative evidence demonstrates these critical points of differentiation for scientific selection and procurement.
Melting point differs by ~16–18 °C; solubility varies ~24%. Substitution may lead to incorrect identity checks.
NOS isoform inhibition profile is substitution-pattern dependent. Unvalidated isomers may exhibit shifted selectivity or potency.
Cross-coupling reactivity is sensitive to electron density; different substitution pattern may reduce yields or alter regioselectivity.
[1] Graneek, J. B., Bailey, W. C., & Schnell, M. (2018). Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile. Physical Chemistry Chemical Physics, 20(34), 22210-22217. View Source
[2] BindingDB. Affinity Data for BDBM50372232 (CHEMBL256069). IC50 values for human NOS isoforms. View Source
2-Bromo-4-nitrobenzonitrile Quantitative Evidence
Aqueous Solubility vs. 4-Bromo-2-nitro Isomer
2-Bromo-4-nitrobenzonitrile exhibits a lower calculated aqueous solubility compared to its regioisomer, 4-bromo-2-nitrobenzonitrile . This difference can be a critical factor for researchers selecting an intermediate for reactions in aqueous media or for purification via crystallization.
Aqueous Solubility vs. IsomerData to verify
0.16 g/L (Target) vs 0.21 g/L (4-Br-2-NO2 isomer)
~24% lower calculated solubility
Supports isomer-specific solvent selection and crystallization protocol review.
Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02.
Why This Matters
Lower solubility can influence solvent selection for reactions, affect recovery yields during aqueous work-up, and impact the design of purification protocols, making the correct isomer essential for reproducible results.
The melting point of 2-bromo-4-nitrobenzonitrile (114–116 °C) is distinctly different from those of its closest regioisomers, 4-bromo-2-nitrobenzonitrile (98–99 °C) and 2-bromo-5-nitrobenzonitrile (118–120 °C) . These quantifiable differences are crucial for identity confirmation and purity assessment.
Melting Point DifferenceData to verify
114–116 °C (Target) vs 98–99 °C (4-Br-2-NO2) and 118–120 °C (2-Br-5-NO2)
4-Bromo-2-nitrobenzonitrile: 98–99 °C; 2-Bromo-5-nitrobenzonitrile: 118–120 °C
Quantified Difference
Lower by ~16-18 °C vs. 2-bromo-5-nitro isomer; higher by ~16-17 °C vs. 4-bromo-2-nitro isomer
Conditions
Standard laboratory melting point determination.
Why This Matters
The distinct melting point provides a rapid and reliable quality control check for incoming materials, ensuring the correct isomer has been procured and preventing costly synthetic errors.
2-Bromo-4-nitrobenzonitrile demonstrates a measurable and differentiated inhibition profile against the three human nitric oxide synthase (NOS) isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) [1]. This quantitative data provides a baseline for researchers exploring NOS-related pathways.
NOS Isoform Inhibition (IC50)Cross-study comparable
nNOS: 590 nM / iNOS: 420 nM / eNOS: 820 nM
~1.4-fold iNOS/nNOS; ~2.0-fold iNOS/eNOS
Reported inhibitory profile provides baseline for NOS-related pathway studies.
Recombinant human isoforms; relevance to native cell systems to be confirmed.
Not applicable (Class-level inference: This profile is specific to the 2-bromo-4-nitro substitution pattern and may differ for other isomers or analogs).
Quantified Difference
Approximately 1.4-fold selectivity for iNOS over nNOS, and 2.0-fold selectivity over eNOS.
Conditions
Inhibition of human NOS isoforms expressed in insect SF9 cells (nNOS, eNOS) or human DLD1 cells (iNOS) after 1 hour incubation.
Why This Matters
This specific, quantifiable activity profile is essential for researchers investigating NOS inhibition. Substituting with an uncharacterized analog would introduce an unknown variable, potentially invalidating a biological study.
[1] BindingDB. Affinity Data for BDBM50372232 (CHEMBL256069). IC50 values for human nNOS, iNOS, and eNOS. View Source
Suzuki Coupling Reactivity Benchmark
While direct comparative cross-coupling yield data for 2-bromo-4-nitrobenzonitrile is not available in the open literature, the reactivity of the closely related 4-bromobenzonitrile in a Suzuki-Miyaura reaction provides a strong class-level inference [1]. The presence of an additional electron-withdrawing nitro group in the target compound is expected to further activate the aryl bromide towards oxidative addition, potentially leading to even higher yields.
Suzuki Coupling ReactivityClass-level inference
4-Br-benzonitrile analog: 99% yield (Pd NPs 4, PhB(OH)2). Target expected to be highly active.
Supports selection for cross-coupling workflows; reactivity must be experimentally validated.
No direct yield data available for 2-Br-4-NO2-benzonitrile.
This data supports the selection of 2-bromo-4-nitrobenzonitrile as a viable substrate for high-yielding cross-coupling reactions, a key application in medicinal chemistry for building complex molecular architectures.
[1] Suzuki–Miyaura reaction catalyzed by NPs 4, 5 and 6. Table 3, Entry 10. PMC9066620. View Source
2-Bromo-4-nitrobenzonitrile Key Applications
NOS-Targeting Lead Compound Synthesis
Researchers developing inhibitors of nitric oxide synthase (NOS) should procure 2-bromo-4-nitrobenzonitrile as a characterized starting material. Its documented inhibition profile against nNOS (IC50 590 nM), iNOS (IC50 420 nM), and eNOS (IC50 820 nM) provides a known baseline for structure-activity relationship (SAR) studies [1]. This quantitative data allows for the rational design of more potent and selective analogs, an advantage not offered by uncharacterized isomers.
Suzuki-Miyaura Cross-Coupling Substrate
This compound is a preferred choice for Suzuki-Miyaura and related cross-coupling reactions where high reactivity is required. The combination of a bromo substituent and an electron-withdrawing nitro group makes the aromatic ring highly susceptible to oxidative addition with palladium catalysts [2]. Based on the high yields achieved with the analogous 4-bromobenzonitrile (99%), 2-bromo-4-nitrobenzonitrile is expected to perform excellently in constructing biaryl and heteroaryl systems for drug discovery and materials science.
Quality Control & Analytical Method Development
The unique physicochemical profile of 2-bromo-4-nitrobenzonitrile, particularly its distinct melting point of 114–116 °C and low aqueous solubility of 0.16 g/L , makes it an ideal reference standard for analytical chemistry. Laboratories can use this compound to develop and validate HPLC, LC-MS, or GC methods for the detection and quantification of this specific isomer in complex reaction mixtures or environmental samples. Its well-defined properties ensure method reproducibility and accuracy.
Agrochemical Herbicide Intermediate
2-Bromo-4-nitrobenzonitrile serves as a key intermediate in the synthesis of novel agrochemicals. Its structure is closely related to the benzonitrile core found in commercial herbicides like bromoxynil [3]. The presence of the bromo and nitro groups provides versatile synthetic handles for introducing diverse functionalities, enabling the exploration of new herbicidal chemotypes with potentially improved efficacy or environmental profiles.
Application
Selection Property
Validation Focus
NOS inhibitor SAR studies
Reported NOS inhibition profile
Isoform selectivity and potency under assay conditions
Suzuki–Miyaura cross-coupling
Electron-deficient aryl bromide handle
Catalytic system compatibility and yield reproducibility
Analytical method development
Distinct melting point and low solubility
Isomer-specific retention and detection limits
Agrochemical intermediate research
Benzonitrile core with versatile substituents
Downstream functionalization and herbicidal activity screening
[1] BindingDB. Affinity Data for BDBM50372232 (CHEMBL256069). IC50 values for human NOS isoforms. View Source
[2] Suzuki–Miyaura reaction catalyzed by NPs 4, 5 and 6. Table 3, Entry 10. PMC9066620. View Source
[3] Szigeti, Z., Sárvári, É., & Bujtás, C. (1981). Effect of some substituted benzonitriles on photosynthetic activity of spinach and wheat in vivo and in vitro. Weed Research, 21(1), 37-41. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.